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molecular formula C18H21NO2 B5749299 2-(benzyloxy)-4-(diethylamino)benzaldehyde

2-(benzyloxy)-4-(diethylamino)benzaldehyde

Cat. No. B5749299
M. Wt: 283.4 g/mol
InChI Key: SHLWAEUNKOVQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962674B2

Procedure details

To a suspension of 4-diethylamino-2-hydroxybenzaldehyde (300 mg, 1.55 mmol) and potassium carbonate (0.43 g, 3.1 mmol) in 1.6 mL of acetone was added benzyl bromide (300 mg, 1.55 mmol) at 0° C. After being stirred at room temperature overnight, the reaction mixture was filtered to remove inorganic salts. The filtrate was diluted with diethyl ether, and the solution was washed with saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10) to obtain the title compound as a yellow oil (292 mg, 67%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[C:6]([OH:12])[CH:5]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CC(C)=O>[CH2:21]([O:12][C:6]1[CH:5]=[C:4]([N:3]([CH2:1][CH3:2])[CH2:13][CH3:14])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)N(C1=CC(=C(C=O)C=C1)O)CC
Name
Quantity
0.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.6 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
ADDITION
Type
ADDITION
Details
The filtrate was diluted with diethyl ether
WASH
Type
WASH
Details
the solution was washed with saturated NaHCO3 aqueous solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 292 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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